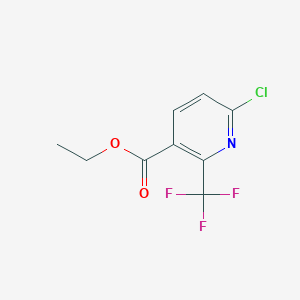
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol . It is a derivative of nicotinic acid and contains both chloro and trifluoromethyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate typically involves the esterification of 6-chloro-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted nicotinates.
Reduction: Formation of ethyl 6-chloro-2-(trifluoromethyl)nicotinyl alcohol.
Oxidation: Formation of 6-chloro-2-(trifluoromethyl)nicotinic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The chloro and trifluoromethyl groups enhance its binding affinity and specificity for these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate .
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate .
Uniqueness
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties . The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-6(10)14-7(5)9(11,12)13/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHSTUAWOVLMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
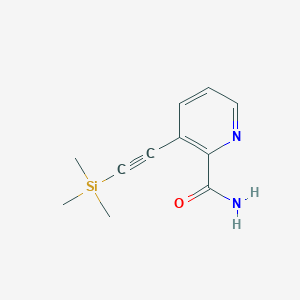
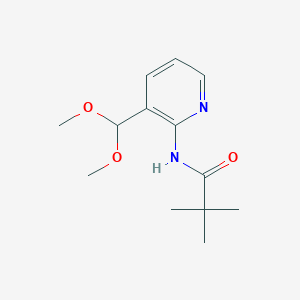
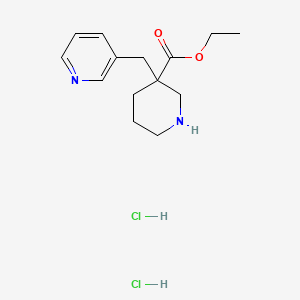
![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)
![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)
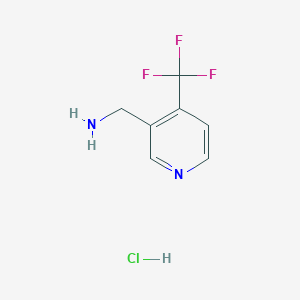
![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)
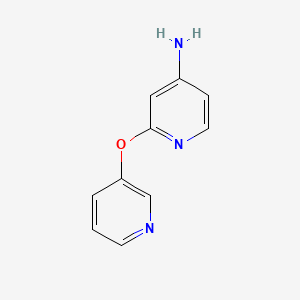

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)
